Characterization of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate: A Comprehensive Technical Guide
Characterization of 2-(piperazin-1-ylsulfonyl)ethanamine Oxalate: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive characterization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate (C₈H₁₇N₃O₆S), a molecule of interest in pharmaceutical and chemical research. The guide details a plausible synthetic route and offers an in-depth analysis of its structural and physicochemical properties through a multi-technique approach. This includes spectroscopic elucidation by Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the thermal stability and decomposition profile are examined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide also touches upon the potential biological significance of this compound, drawing parallels with other piperazine sulfonamide derivatives. All methodologies are described in detail to ensure reproducibility and validation, providing researchers, scientists, and drug development professionals with a thorough reference for this compound.
Introduction
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1][2] The incorporation of a sulfonamide group often enhances the biological activity of molecules.[3] The title compound, 2-(piperazin-1-ylsulfonyl)ethanamine oxalate, combines these key functional groups, suggesting its potential as a valuable intermediate or an active molecule in drug discovery. This guide presents a detailed, albeit predictive, characterization of this compound to facilitate its synthesis and analysis in a research setting.
Synthesis and Salt Formation
A plausible synthetic route for 2-(piperazin-1-ylsulfonyl)ethanamine and its subsequent conversion to the oxalate salt is outlined below. The synthesis of the free base can be conceptualized as a two-step process starting from N-Boc-piperazine to ensure selective reaction at one of the piperazine nitrogens.
Synthesis of the Free Base
The synthesis begins with the protection of one of the piperazine nitrogens, followed by sulfonylation and deprotection to yield the desired primary amine.
-
Step 1: Sulfonylation of N-Boc-piperazine. N-Boc-piperazine is reacted with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM). This is followed by nucleophilic substitution of the chloride with an azide, and subsequent reduction to the amine.
-
Step 2: Deprotection. The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-(piperazin-1-ylsulfonyl)ethanamine.
Formation of the Oxalate Salt
The stable oxalate salt is formed by reacting the free base with oxalic acid.[4]
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Procedure: The synthesized 2-(piperazin-1-ylsulfonyl)ethanamine free base is dissolved in a suitable solvent like isopropanol. A solution of one equivalent of anhydrous oxalic acid in the same solvent is then added dropwise with stirring. The resulting precipitate of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is collected by filtration, washed with a cold solvent, and dried under vacuum.[4]
Caption: Proposed synthetic workflow for 2-(piperazin-1-ylsulfonyl)ethanamine oxalate.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Referencing: Use the residual solvent peak as an internal standard.
Predicted ¹H-NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | br s | 3H | -NH₃⁺ |
| ~3.40 | t | 2H | -SO₂-CH₂- |
| ~3.20 | t | 4H | Piperazine -CH₂-N-SO₂- |
| ~3.05 | t | 2H | -CH₂-NH₃⁺ |
| ~2.90 | t | 4H | Piperazine -CH₂-NH- |
Predicted ¹³C-NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | Oxalate C=O |
| ~52.0 | -SO₂-CH₂- |
| ~45.0 | Piperazine -CH₂-N-SO₂- |
| ~43.0 | Piperazine -CH₂-NH- |
| ~38.0 | -CH₂-NH₃⁺ |
Note: The broad singlet for the amine protons is due to proton exchange and coupling with the quadrupolar nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200-3000 | Strong, Broad | N-H stretching (amine and piperazine) |
| ~2900-2800 | Medium | C-H stretching (aliphatic) |
| ~1700-1680 | Strong | C=O stretching (oxalate) |
| ~1620 | Medium | N-H bending (primary amine) |
| ~1350-1320 | Strong | Asymmetric S=O stretching (sulfonamide) |
| ~1160-1140 | Strong | Symmetric S=O stretching (sulfonamide) |
| ~1320 | Medium | C-O stretching (oxalate)[8] |
| ~900 | Medium | S-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.[9][10]
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.
-
Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.
Predicted Mass Spectrometry Data:
-
[M+H]⁺ (for the free base): Expected m/z around 208.1018 (for C₆H₁₅N₃O₂S).
-
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Thermal Analysis
Thermal analysis techniques like TGA and DSC are employed to evaluate the thermal stability and decomposition behavior of the oxalate salt.[12]
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina crucible.
-
Conditions: Heat the sample from ambient temperature to ~600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of the sample as a function of temperature. For an amine oxalate salt, a multi-step decomposition is expected.
Predicted TGA Profile:
-
Step 1: Initial weight loss corresponding to the loss of any residual solvent or moisture.
-
Step 2: Decomposition of the oxalate moiety, often occurring in stages with the release of CO and CO₂.
-
Step 3: Decomposition of the organic amine portion of the molecule at higher temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of the sample as a function of temperature, indicating endothermic or exothermic transitions.
Predicted DSC Profile:
-
Endothermic Peaks: Corresponding to melting and the decomposition events observed in the TGA.
-
Exothermic Peaks: Possible if there are any oxidative decomposition processes or solid-state rearrangements.
Potential Biological Significance
The piperazine sulfonamide core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[13][14]
-
Antimicrobial and Antifungal Activity: Many piperazine derivatives have shown potent antimicrobial and antifungal properties.[1]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes. Piperazine sulfonamides have been investigated as DPP-IV inhibitors and HIV-1 protease inhibitors.[13][14]
-
CNS Activity: The piperazine moiety is a common feature in centrally acting agents.
Further biological screening of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive, predictive characterization of 2-(piperazin-1-ylsulfonyl)ethanamine oxalate. The proposed synthetic route and the detailed analysis of its expected spectroscopic and thermal properties offer a solid foundation for researchers working with this compound. The multi-faceted analytical approach ensures a thorough structural and physicochemical understanding, which is essential for its potential application in pharmaceutical and chemical research. The insights into its potential biological activities further underscore the relevance of this molecular scaffold.
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